molecular formula C9H6ClNO2 B6337191 3-(4-Chlorophenyl)-1,2-oxazol-5-ol CAS No. 862588-73-6

3-(4-Chlorophenyl)-1,2-oxazol-5-ol

Cat. No.: B6337191
CAS No.: 862588-73-6
M. Wt: 195.60 g/mol
InChI Key: ITVJGZHBGBXTFV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,2-oxazol-5-ol is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the 4-chlorophenyl group enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or ethanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as ultrasound-assisted synthesis, can be employed to reduce reaction times and improve yields while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1,2-oxazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the 4-chlorophenyl group or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce reduced oxazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted oxazole compounds.

Scientific Research Applications

3-(4-Chlorophenyl)-1,2-oxazol-5-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a subject of interest in biological studies.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-1,2-oxazol-5-ol
  • 3-(4-Nitrophenyl)-1,2-oxazol-5-ol
  • 3-(4-Bromophenyl)-1,2-oxazol-5-ol

Uniqueness

3-(4-Chlorophenyl)-1,2-oxazol-5-ol is unique due to the presence of the 4-chlorophenyl group, which enhances its chemical reactivity and potential biological activity compared to other similar compounds. The chlorine atom can participate in various chemical reactions, making this compound a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

3-(4-chlorophenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)8-5-9(12)13-11-8/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVJGZHBGBXTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)ON2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407852
Record name 5(2H)-Isoxazolone, 3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467253-22-1
Record name 5(2H)-Isoxazolone, 3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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